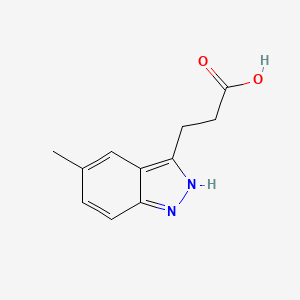

3-(5-Methyl-1H-indazol-3-yl)propanoic acid

Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govpnrjournal.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. nih.govnih.gov The versatility of the indazole nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor effects. nih.govresearchgate.net

The structural features of indazole, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity for potent and selective binding to protein targets. pnrjournal.com Furthermore, it often serves as a bioisostere for other aromatic systems like indole (B1671886) or phenol, offering advantages such as improved metabolic stability and pharmacokinetic properties. pnrjournal.com

Several FDA-approved drugs incorporate the indazole motif, underscoring its therapeutic importance. bldpharm.comrsc.org These successes have cemented the indazole scaffold as a critical building block in the design of novel therapeutic agents, continually fueling research into new derivatives. pnrjournal.comrsc.org

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Axitinib | Treatment of advanced renal cell carcinoma bldpharm.comwikipedia.org |

| Pazopanib | Treatment of renal cell carcinoma and soft tissue sarcoma nih.govwikipedia.org |

| Entrectinib | Treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors bldpharm.com |

| Granisetron | Prevention of chemotherapy-induced nausea and vomiting pnrjournal.combldpharm.com |

| Niraparib | Maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer nih.govresearchgate.net |

| Benzydamine | Anti-inflammatory agent for pain and inflammation pnrjournal.comnih.gov |

Overview of Propanoic Acid Derivatives in Medicinal Chemistry

Propanoic acid derivatives, particularly the aryl propionic acid class, represent a cornerstone of modern pharmacotherapy. humanjournals.comorientjchem.org This group is most famously associated with Non-Steroidal Anti-inflammatory Drugs (NSAIDs), which are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. humanjournals.comontosight.airesearchgate.net The mechanism of action for most of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) that mediate pain and inflammation. orientjchem.orgontosight.ai

Ibuprofen, the first member of this class introduced in 1969, became a highly successful alternative to aspirin (B1665792) and is now a common over-the-counter medication. humanjournals.compharmacy180.com The therapeutic utility of propanoic acid derivatives extends beyond inflammation and pain relief, with research exploring their potential in treating conditions like cancer and bacterial infections. humanjournals.comresearchgate.net The carboxylic acid moiety is a key feature, though it can be associated with local gastrointestinal irritation. humanjournals.com Structure-activity relationship studies have shown that the (S)-enantiomer of many aryl propionic acid derivatives is responsible for the therapeutic activity. humanjournals.com

Table 2: Common Propanoic Acid Derivatives and Their Applications

| Compound Name | Primary Application |

|---|---|

| Ibuprofen | Analgesic, anti-inflammatory, antipyretic humanjournals.comorientjchem.orgresearchgate.net |

| Naproxen | Analgesic, anti-inflammatory ontosight.aipharmacy180.com |

| Ketoprofen | Analgesic, anti-inflammatory humanjournals.compharmacy180.com |

| Fenoprofen | Treatment of arthritis and pain orientjchem.org |

| Oxaprozin | Treatment of arthritis humanjournals.comorientjchem.org |

Rationale for Investigating 3-(5-Methyl-1H-indazol-3-yl)propanoic acid and Analogues

The investigation into this compound is driven by the strategic combination of two pharmacologically validated scaffolds. This molecular hybridization aims to create novel chemical entities with unique biological activity profiles that may differ from or improve upon the parent molecules.

The core rationale includes:

Synergistic or Novel Activity: Combining the anti-inflammatory and other diverse biological activities of the indazole ring with the well-established therapeutic properties of the propanoic acid moiety could lead to compounds with enhanced efficacy or novel mechanisms of action.

Targeting New Pathways: The resulting hybrid molecule may interact with biological targets not effectively modulated by either scaffold alone. Recent patent literature, for instance, describes substituted indazole propionic acid derivatives as activators of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a central regulator of energy homeostasis. This suggests a therapeutic potential for metabolic and inflammatory diseases associated with intestinal permeability.

Improved Drug-like Properties: The fusion of these two moieties can modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, potentially leading to an improved pharmacokinetic profile. The methyl group on the indazole ring and the propanoic acid chain at the 3-position are specific structural modifications designed to fine-tune these properties and the interaction with target proteins.

Historical Context of Indazole and Propanoic Acid Compound Class Synthesis and Exploration

The exploration of indazoles and propanoic acids has proceeded along parallel, yet distinct, historical paths that now converge in the synthesis of hybrid molecules.

The history of the indazole scaffold in chemistry dates back to its initial definition by Emil Fischer. pnrjournal.comresearchgate.net While rare in nature, the therapeutic potential of synthetic indazole derivatives was realized over the last several decades, with a significant number of synthetic methods being developed. pnrjournal.comnih.govorganic-chemistry.org A key milestone was the marketing of the indazole-containing anti-inflammatory drug Benzydamine in 1966, which marked the beginning of a period of intense investigation that has continued to the present day, yielding numerous clinical candidates and approved drugs. nih.gov

The therapeutic use of propanoic acid precursors can be traced back to ancient times with the use of willow bark, which contains salicin. nih.gov The modern era of propanoic acid derivatives began with the work of Stewart Adams and John Nicholson, which led to a patent for 2-(4-isobutylphenyl) propionic acid (ibuprofen) in 1961. nih.gov Ibuprofen's introduction in 1969 as a safer alternative to aspirin catalyzed the development of an entire class of NSAIDs. pharmacy180.com The discovery of COX-1 and COX-2 isoforms in the late 1980s and early 1990s provided a deeper mechanistic understanding of how these drugs work, guiding further development. orientjchem.orgnih.gov

The synthesis of molecules like this compound represents a contemporary strategy in drug discovery, building upon the long histories and established biological importance of these two foundational chemical classes.

Synthetic Methodologies and Chemical Transformations of this compound and its Related Structural Motifs

The synthesis of this compound involves a combination of strategies focused on the initial construction of the core indazole ring system followed by the introduction and modification of the C3-side chain. Methodologies are often adaptable, allowing for variations in substituents on the indazole core.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(5-methyl-2H-indazol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c1-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

TWFGWKPBYFNMMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)CCC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Indazole Propanoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 3-(5-Methyl-1H-indazol-3-yl)propanoic acid, both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its chemical shift (δ). The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to extensive hydrogen bonding. libretexts.orgopenstax.org The N-H proton of the indazole ring also appears as a broad singlet, generally in the region of 10-13 ppm. nih.gov The aromatic protons on the indazole ring will exhibit distinct signals. Specifically, the proton at position 4 (H-4) would likely appear as a singlet or a doublet with a small coupling constant, while the protons at positions 6 (H-6) and 7 (H-7) would appear as doublets. The methyl group protons at position 5 would resonate as a singlet in the typical alkyl region (~2.4 ppm). The propanoic acid side chain would show two characteristic triplet signals corresponding to the two methylene (-CH₂-) groups, a result of spin-spin coupling with each other.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift expected in the range of 170-185 ppm. libretexts.orglibretexts.org The carbon atoms of the aromatic indazole ring typically resonate between 110 and 150 ppm. amazonaws.comresearchgate.net The methyl carbon will appear at the upfield end of the spectrum, around 10-20 ppm, while the methylene carbons of the propanoic acid chain will have signals in the aliphatic region. Two-dimensional NMR techniques can be used for unambiguous assignment of all proton and carbon signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~12.0 (broad s) | ~175 |

| N-H | ~11.0 (broad s) | - |

| C3 | - | ~145 |

| C3a | - | ~125 |

| C4-H | ~7.8 (s) | ~120 |

| C5 | - | ~130 |

| C5-CH₃ | ~2.4 (s) | ~21 |

| C6-H | ~7.2 (d) | ~123 |

| C7-H | ~7.4 (d) | ~110 |

| C7a | - | ~140 |

| α-CH₂ | ~3.2 (t) | ~30 |

| β-CH₂ | ~2.8 (t) | ~35 |

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₂N₂O₂).

Under electron ionization (EI), the molecule is expected to generate a prominent molecular ion peak [M]⁺. The fragmentation of indazole derivatives often involves characteristic cleavages. fxcsxb.comnih.gov The primary fragmentation pathways for this compound would likely involve the side chain. A common fragmentation is the loss of the carboxyl group (-COOH) or the entire propanoic acid side chain. Cleavage of the C-C bond next to the indazole ring (γ-cleavage) is also a probable fragmentation pathway. nih.gov The resulting fragments provide valuable information that helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (predicted) | Ion/Fragment Structure | Description |

| 204 | [C₁₁H₁₂N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 159 | [C₁₀H₁₁N₂]⁺ | Loss of COOH radical |

| 145 | [C₉H₉N₂]⁺ | Loss of propanoic acid radical |

| 132 | [C₈H₈N₂]⁺ | Indazole fragment after side-chain cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com This broadness is due to intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers. orgchemboulder.com The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.comechemi.com The N-H stretching vibration of the indazole ring is expected to produce a moderate band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹. Bending vibrations for the O-H group and stretching vibrations for the C-O bond can also be identified in the fingerprint region of the spectrum. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Indazole N-H | Stretch | 3100 - 3300 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate |

| Carbonyl C=O | Stretch | 1690 - 1725 | Strong, Sharp |

| Aromatic C=C/C=N | Stretch | 1450 - 1600 | Moderate |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Moderate |

| Carboxylic Acid O-H | Bend | 910 - 950 | Broad, Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. While no specific X-ray crystallography data for this compound is available in the cited literature, the technique has been successfully applied to other indazole derivatives to confirm their structures unambiguously. researchgate.netacs.orgacs.org

An X-ray crystallographic analysis of this compound would reveal how the molecules pack in the crystal lattice and would identify any intermolecular interactions, such as hydrogen bonds. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, and additional hydrogen bonds involving the indazole N-H group could create extended supramolecular networks. researchgate.net Such structural details are invaluable for understanding the physical properties of the compound and for designing related molecules with specific solid-state properties.

Structure Activity Relationship Sar Investigations of 3 5 Methyl 1h Indazol 3 Yl Propanoic Acid and Its Analogues

Elucidation of Key Pharmacophoric Features within the Indazole Propanoic Acid Scaffold

The biological activity of indazole propanoic acid analogues is dictated by a set of essential structural motifs, collectively known as the pharmacophore. For this class of compounds, particularly as CRTH2 antagonists, the key pharmacophoric features consist of three primary components: the bicyclic indazole core, a carboxylic acid group, and a specific linker connecting them.

The indazole ring serves as a crucial hydrophobic scaffold that engages with the target protein. The N-H proton at the N1 position is often vital for activity, acting as a hydrogen bond donor. The fused benzene (B151609) ring allows for various substitutions that can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

The carboxylic acid moiety is typically an indispensable feature, acting as a key hydrogen bond donor and acceptor. It often forms a critical salt bridge or a series of hydrogen bonds with basic residues (such as arginine or lysine) in the active site of the target receptor, anchoring the ligand in the correct orientation for optimal binding. The anionic charge of the carboxylate at physiological pH is fundamental to this interaction. Bioisosteric replacement of the carboxylic acid with other acidic groups like tetrazoles can sometimes retain or improve activity, confirming the importance of an acidic center at this position.

The propanoic acid linker provides the appropriate spatial orientation and distance between the indazole scaffold and the carboxylic acid group. This spacing is critical to allow the two terminal pharmacophoric elements to simultaneously engage their respective binding pockets within the receptor.

A generalized pharmacophore model for this class of compounds is summarized in the table below.

| Pharmacophoric Feature | Required Properties | Presumed Interaction |

|---|---|---|

| Indazole N1-H | Hydrogen Bond Donor | Interaction with a hydrogen bond acceptor on the receptor. |

| Indazole Ring System | Hydrophobic/Aromatic Core | Hydrophobic interactions within a nonpolar pocket of the receptor. |

| Propanoic Acid Linker | Specific Length and Flexibility | Orients the terminal groups at an optimal distance and vector. |

| Carboxylic Acid Group | Anionic Center, H-Bond Donor/Acceptor | Ionic bonding and hydrogen bonding with basic residues in the active site. |

Impact of Indazole Core Modifications on Biological Activity

Modifications to the indazole core, including the position of substituents and the nature of the atoms within the bicyclic system, have a profound impact on the biological activity of these compounds.

The placement of substituents, such as the methyl group in 3-(5-Methyl-1H-indazol-3-yl)propanoic acid, is a critical determinant of potency and selectivity. While direct comparative data for all positional isomers of the methyl group on this specific propanoic acid scaffold is limited in publicly available literature, SAR studies on related indazole series provide significant insights.

Generally, small, lipophilic substituents on the benzene portion of the indazole ring are well-tolerated and can enhance activity by occupying small hydrophobic sub-pockets in the receptor. The 5-position is a common point of substitution that often leads to potent compounds. nih.gov Moving the substituent to other positions (C4, C6, C7) can drastically alter the binding affinity. For instance, substitution at the C7 position can introduce steric hindrance with the propanoic acid side chain, potentially forcing the molecule into a non-productive binding conformation. Conversely, substitution at the C4 or C6 positions might place the group in a solvent-exposed region or a sterically constrained area, which could either be neutral or detrimental to activity.

Table: Postulated Impact of Methyl Group Position on Indazole Core Activity

| Compound | Methyl Position | Anticipated SAR Impact |

|---|---|---|

| 3-(4-Methyl-1H-indazol-3-yl)propanoic acid | C4 | Potential for steric clash with the side chain or receptor; activity may decrease. |

| This compound | C5 | Often a favorable position for small hydrophobic groups, potentially enhancing binding affinity. |

| 3-(6-Methyl-1H-indazol-3-yl)propanoic acid | C6 | May interact with a different hydrophobic pocket; effect on activity is target-dependent. |

| 3-(7-Methyl-1H-indazol-3-yl)propanoic acid | C7 | High potential for steric hindrance with the C3-propanoic acid side chain, likely reducing activity. |

Replacing carbon atoms within the indazole's benzene ring with a nitrogen atom, forming an azaindazole, is a common bioisosteric strategy used to modulate a compound's physicochemical properties and biological activity. This modification can alter the molecule's hydrogen bonding capacity, dipole moment, solubility, and metabolic stability.

For example, replacing the C7-H with a nitrogen atom yields a 7-azaindazole (pyrrolo[2,3-b]pyridine) scaffold. This change introduces a new hydrogen bond acceptor and alters the electronic landscape of the aromatic system. In many kinase inhibitor series, this modification is known to be beneficial. Similarly, substitutions at the 4, 5, or 6 positions can lead to distinct azaindazole isomers, each with a unique electronic profile and potential for new interactions with the target. While specific data for azaindazole analogues of this compound is scarce, studies on related scaffolds suggest that such changes can have a significant, though not always predictable, effect on activity.

Table: Effect of Bioisosteric Heteroatom Substitution in the Indazole Core

| Original Scaffold | Bioisosteric Analogue Example | Potential Consequences of Substitution |

|---|---|---|

| Indazole | 7-Azaindazole | - Introduction of a hydrogen bond acceptor.

|

| Indazole | 5-Azaindazole | - Significant change in dipole moment.

|

Influence of Propanoic Acid Chain Length and Substitutions on Biological Interactions

The length and substitution pattern of the alkanoic acid side chain are critical for optimal biological activity. orientjchem.org The three-carbon (propanoic) linker appears to be optimal for many CRTH2 antagonists, providing the ideal distance between the indazole core and the carboxylate group.

Shortening the chain to an acetic acid (two carbons) or lengthening it to a butyric acid (four carbons) typically leads to a significant loss of potency. This suggests that the binding site has a well-defined geometry, and the carboxylate-binding subpocket is located at a precise distance from the hydrophobic region that accommodates the indazole ring.

Introducing substituents on the propanoic acid chain, particularly at the alpha-position (C2), can also have a major impact. Small alkyl groups, such as a methyl group, at the alpha-position introduce a chiral center. This modification can restrict the conformational flexibility of the side chain, which may be entropically favorable for binding if the preferred conformation is achieved. However, it can also lead to steric clashes with the receptor. The effect is often highly dependent on the stereochemistry of the new chiral center.

Table: SAR of the Alkanoic Acid Side Chain

| Modification | Example Compound Structure | General Effect on Activity |

|---|---|---|

| Chain Shortening | 2-(5-Methyl-1H-indazol-3-yl)acetic acid | Significant decrease in potency. |

| Standard Chain | This compound | Often optimal for activity. |

| Chain Lengthening | 4-(5-Methyl-1H-indazol-3-yl)butanoic acid | Significant decrease in potency. |

| Alpha-Substitution | 2-Methyl-3-(5-Methyl-1H-indazol-3-yl)propanoic acid | Activity is highly dependent on stereochemistry; may increase or decrease potency. |

Stereochemical Considerations and Enantiomeric Purity in SAR

The introduction of a chiral center into a molecule, such as by alpha-alkylation of the propanoic acid side chain, necessitates an evaluation of the individual enantiomers. Biological systems, including receptors and enzymes, are chiral environments. Consequently, the two enantiomers of a chiral drug can, and often do, exhibit different pharmacological and pharmacokinetic properties.

One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). The distomer may be completely inactive, have a different biological activity, or even contribute to off-target effects. This phenomenon, known as eudismic ratio, highlights the importance of stereochemistry in drug design. For arylpropionic acids, it is common for the (S)-enantiomer to be the more active form, though this is not a universal rule. orientjchem.org

Therefore, for analogues of this compound that contain a stereocenter, the biological activity must be considered on an enantiomer-specific basis. The synthesis of enantiomerically pure compounds is crucial for accurately defining the SAR and identifying the optimal three-dimensional structure for receptor binding. The superior activity of one enantiomer over the other provides strong evidence of a specific, high-affinity binding interaction with the biological target.

Table: Importance of Stereochemistry in Chiral Analogues

| Enantiomer | General Biological Profile | Implication for SAR |

|---|---|---|

| (S)-Enantiomer (Eutomer) | Often possesses the majority of the desired biological activity. | Defines the optimal 3D arrangement of pharmacophoric features for binding. |

| (R)-Enantiomer (Distomer) | May be significantly less active, inactive, or have different activity. | Can help to map out sterically disallowed regions of the binding site. |

| Racemate | Activity represents an average of the two enantiomers. | Can be misleading for SAR interpretation and may introduce unwanted off-target effects from the distomer. |

Mechanistic Studies of Biological Interactions and Target Modulation for Indazole Propanoic Acid Compounds

Enzyme Inhibition Profiles

Phosphodiesterase (PDE) Inhibition

Further research and publication in peer-reviewed scientific journals are required to elucidate the biological activities and mechanistic pathways of "3-(5-Methyl-1H-indazol-3-yl)propanoic acid". Without such primary sources, a scientifically accurate and informative article meeting the user's specifications cannot be constructed.

Receptor Antagonism and Agonism

The calcitonin gene-related peptide (CGRP) receptor is a key player in the pathophysiology of migraine. nih.gov The receptor is a complex of three proteins: the calcitonin-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and the CGRP-receptor component protein (RCP). nih.gov CGRP receptor antagonists have emerged as a significant therapeutic option for migraine treatment. nih.gov

Indazole derivatives have been investigated as CGRP receptor antagonists. nih.gov These compounds block the action of endogenous CGRP, which is involved in vasodilation and pain transmission. nih.govfrontiersin.org The development of small molecule CGRP receptor antagonists represents a targeted approach to migraine therapy. frontiersin.org

Compounds with structures related to propanoic acid have been studied for their interactions with other receptor systems, notably glutamate (B1630785) receptors. For instance, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a specific agonist for the AMPA receptor, a type of ionotropic glutamate receptor in the central nervous system. wikipedia.org These receptors are involved in fast excitatory postsynaptic potentials. wikipedia.org

Furthermore, N-methyl-D-aspartate (NMDA) receptors, another class of glutamate receptors, are also important targets. frontiersin.org Research has shown that blocking both AMPA receptors and NMDA channels can synergistically impair spatial memory, indicating a functional interaction between these two receptor systems in cognitive processes. nih.gov The involvement of AMPA receptors in the pathophysiology and treatment of depression is also an area of significant research. nih.gov

Investigation of Biological Activities in Research Models (Excluding Clinical Human Data)

The antiproliferative activity of indazole and propanoic acid derivatives has been evaluated in various cancer cell lines. These compounds have been shown to inhibit the growth of tumor cells and induce cell death through apoptosis. nih.govmdpi.com

For example, certain substituted pyrazole-5-carboxylic acid derivatives have demonstrated potent anti-proliferative activity against a range of tumor cell lines, including those of hematologic and solid tumors. nih.gov The mechanism of action often involves cell cycle arrest at the G0/G1 phase. nih.gov

In prostate cancer cell lines, plant-derived compounds have been shown to exert dose-dependent growth inhibitory effects. biointerfaceresearch.com Morphological and nuclear alterations, indicative of apoptosis, have been observed in treated cells. biointerfaceresearch.com The induction of apoptosis is often mediated through the activation of caspase-3 and the modulation of apoptosis-related genes. biointerfaceresearch.com

Similarly, in colon adenocarcinoma cells, anthocyanin-rich extracts have demonstrated antiproliferative effects. mdpi.com The proposed mechanisms include the upregulation of apoptosis and the downregulation of pro-oncogenic signaling pathways. mdpi.com

The table below summarizes the antiproliferative activity of related compounds in different cancer cell models.

| Compound/Extract Class | Cancer Cell Line | Observed Effect | Potential Mechanism |

| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor cell lines | Potent anti-proliferative activity | G0/G1 cell cycle arrest |

| Thymol | Prostate cancer LNCaP cells | Dose-dependent growth inhibition | Induction of apoptosis, caspase-3 activation |

| Anthocyanin-rich extracts | Colon adenocarcinoma cells | Antiproliferative activity | Upregulation of apoptosis, downregulation of pro-oncogenic signals |

Antimicrobial, Antibacterial, and Antifungal Action Modes

Research into the specific antimicrobial, antibacterial, and antifungal modes of action for this compound is an emerging area of study. While the broader class of indazole derivatives has shown promise in antimicrobial research, detailed mechanistic studies focusing specifically on this compound are limited. Generally, indazole-containing compounds are investigated for their ability to interfere with microbial growth and proliferation.

Potential antibacterial mechanisms for indazole derivatives often involve the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. For antifungal activity, the focus is frequently on the inhibition of enzymes crucial for fungal cell membrane integrity, such as lanosterol 14α-demethylase. However, specific enzymatic inhibition or cellular disruption data for this compound is not extensively documented in publicly available research.

Anti-inflammatory Pathways

The anti-inflammatory properties of indazole derivatives are a significant area of investigation. While specific data for this compound is not extensively detailed, the anti-inflammatory actions of related indazole compounds are often attributed to their ability to modulate key pathways in the inflammatory response.

Antioxidant Mechanisms

The antioxidant potential of phenolic and heterocyclic compounds, including indazole derivatives, is often linked to their ability to scavenge free radicals and mitigate oxidative stress. The specific antioxidant mechanisms of this compound are not yet fully elucidated.

In general, the antioxidant activity of such compounds can be attributed to their hydrogen-donating ability, which allows them to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process helps to protect cells from oxidative damage to lipids, proteins, and DNA. The indazole nucleus itself is thought to contribute to the radical-scavenging properties of these molecules. Further research is needed to detail the specific radical scavenging kinetics and the in vitro and in vivo antioxidant efficacy of this compound.

Computational Chemistry and Molecular Modeling of 3 5 Methyl 1h Indazol 3 Yl Propanoic Acid and Its Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org It is widely used to understand the interaction between a ligand and its target protein at the atomic level. For indazole analogues, docking studies have been instrumental in elucidating their binding modes and identifying key interactions with various biological targets, thereby explaining their therapeutic effects.

Research on novel indazole derivatives has utilized molecular docking to assess their binding efficacy against specific protein targets. For instance, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW) to evaluate their potential as anticancer agents. nih.govresearchgate.net The analysis revealed that specific derivatives, namely 8v, 8w, and 8y, exhibited the highest binding energies, suggesting a strong affinity for the target protein. nih.govresearchgate.net Similarly, in a study targeting the tyrosine kinase VEGFR-2, newly designed indazole scaffolds showed favorable binding affinities and interactions with the enzyme's active site (PDB IDs: 4AGD and 4AG8). biotech-asia.org These computational predictions are validated by comparing the docking scores of the designed compounds with those of known native ligands like sunitinib (B231) and axitinib. biotech-asia.org

Docking studies also provide detailed information about the specific amino acid residues involved in the ligand-protein interaction. For example, the most potent compounds against VEGFR-2 were found to form conventional hydrogen bonds with key residues such as Glu828, Ile856, and Lys826. biotech-asia.org In another study, the stability of indazole derivatives within the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme was predicted through docking simulations, which were later complemented by molecular dynamics studies. tandfonline.com The results from these docking analyses are often in good agreement with experimental findings and provide a structural basis for the observed biological activity. tandfonline.com

| Target Protein | PDB ID | Indazole Analogue Type | Key Findings |

| Renal Cancer-Related Protein | 6FEW | 3-Carboxamide indazoles | Derivatives 8v, 8w, and 8y showed the highest binding energies. nih.govresearchgate.net |

| Tyrosine Kinase (VEGFR-2) | 4AGD, 4AG8 | Indazole scaffolds | Scaffolds exhibited better binding affinity compared to native ligands. biotech-asia.org |

| Leishmania Trypanothione Reductase (TryR) | N/A | 3-chloro-6-nitro-1H-indazole derivatives | Predicted stable binding conformations within the enzyme active site. tandfonline.com |

| Murine double minutes-2 (MDM2) | N/A | 3-amino/alkoxy substituted 5-azaindazoles | High bonding interaction observed with active site amino acids GLN72 and HIS73. jocpr.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in modern drug design for predicting the activity of novel compounds and optimizing lead structures.

Both 2D and 3D QSAR models have been developed for various series of indazole derivatives to understand the structural requirements for their biological activities. researchgate.netnih.gov These models are built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbor (k-NN) analysis. researchgate.netnih.gov

A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D and 3D QSAR models. researchgate.net The best 2D-QSAR model, generated via the MLR method, demonstrated a high correlation coefficient (r²) of 0.9512 and strong internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. researchgate.net The 3D-QSAR model, built using the SWF kNN approach, also showed a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net The high statistical significance of these models indicates their reliability and predictive accuracy for the anticancer activity of new indazole derivatives. researchgate.net Similarly, statistically significant 2D-QSAR models have been developed for aryl thiazole (B1198619) derivatives, achieving an r² of 0.9521 and a q² of 0.8619. researchgate.net

These models are validated internally and externally to ensure their predictive power. For instance, 3D-QSAR studies on diarylpyrazole–benzenesulfonamide derivatives as carbonic anhydrase II inhibitors and on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors have shown strong predictive capabilities, which are useful in the virtual screening and design of new potent agents. growingscience.com

| Model Type | Target | Method | r² | q² | pred_r² |

| 2D-QSAR | TTK Inhibitors | MLR | 0.9512 | 0.8998 | 0.8661 |

| 3D-QSAR | TTK Inhibitors | SWF kNN | N/A | 0.9132 | N/A |

| 2D-QSAR | G+ Inhibition | N/A | 0.9521 | 0.8619 | N/A |

| 3D-QSAR | G+ Inhibition | kNN-MFA | N/A | 0.8283 | 0.4868 |

| 2D-QSAR | Neuraminidase Inhibitors | N/A | N/A | 0.950 | 0.877 |

| 3D-QSAR | Neuraminidase Inhibitors | N/A | N/A | 0.899 | 0.957 |

The predictive power of QSAR models relies on the careful selection of physicochemical descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

In 2D-QSAR models of indazole derivatives, parameters such as hydrogen count and hydrophilicity have been identified as important contributors to their biological activity. researchgate.net For thiazole derivatives, the T_C_C_4 descriptor was found to be a major contributing factor for antibacterial activity. researchgate.net 3D-QSAR studies often reveal the importance of steric and hydrophobic fields. For example, in one study, steric and hydrophobic descriptors were found to negatively contribute to neuraminidase inhibitory activity, while electrostatic effects were shown to dominantly determine binding affinities. researchgate.net The contour maps generated from 3D-QSAR models provide a visual representation of where steric bulk, positive or negative charges, and hydrophobic groups are favorable or unfavorable for activity, thus guiding the design of more potent analogues. nih.gov The selection of these descriptors is often performed using algorithms like the genetic algorithm to build robust and predictive models. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net It is a powerful tool for calculating a molecule's geometric, electronic, and spectroscopic properties. For indazole derivatives, DFT calculations provide insights into their reactivity, stability, and molecular orbital energies. nih.govrsc.org

DFT studies, often using the B3LYP functional with basis sets like 6-311+G(d,p), are employed to optimize the molecular geometry and calculate key electronic properties. core.ac.ukscielo.org.mx One of the most important applications is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. core.ac.uk For a series of novel 3-carboxamide indazole derivatives, DFT calculations revealed that compounds 8a, 8c, and 8s had the most substantial HOMO–LUMO energy gaps, indicating greater stability. nih.govrsc.org

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution within a molecule and help identify regions susceptible to electrophilic and nucleophilic attack. core.ac.ukirjweb.com Furthermore, theoretical vibrational frequencies calculated by DFT can be correlated with experimental IR and Raman spectra to confirm the molecular structure. nih.gov These computational studies successfully complement experimental data, providing a deeper understanding of the intrinsic properties of indazole analogues. core.ac.uk

| Indazole Derivative | Basis Set | Calculated HOMO-LUMO Gap (eV) | Key Finding |

| Indazole | 6–311++G(d,p) | 5.16 | High stability, low reactivity. core.ac.uk |

| Indazole-Ag(I) Complex | 6–311++G(d,p) / LanL2DZ | 4.28 | Increased reactivity compared to free ligand. core.ac.uk |

| Derivatives 8a, 8c, 8s | GAUSSIAN 09 | Substantial energy gap | Indicates high stability. nih.govrsc.org |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. mdpi.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In drug design, MD simulations are crucial for understanding the conformational flexibility of ligands and the stability of ligand-protein complexes over time. tandfonline.commdpi.com

For indazole derivatives, MD simulations have been applied to refine the results of molecular docking studies. nih.govnih.gov After docking a ligand into the active site of a protein, an MD simulation can assess the stability of the binding pose. tandfonline.com Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to monitor the conformational changes of the protein-ligand complex during the simulation. tandfonline.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site.

In a study of indazole derivatives as Hypoxia-inducible factor (HIF-1α) inhibitors, MD simulation of the most potent compound showed good binding efficiency and stability in the active site of the HIF-1α protein. nih.gov Similarly, MD simulations were performed on complexes of indazole derivatives with the Leishmania trypanothione reductase (TryR) enzyme to analyze the stability of the docked poses. tandfonline.com These simulations provide critical information on the dynamic behavior of the system, which is essential for accurately predicting binding affinity and designing more effective inhibitors. nih.gov

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov QSAR models and molecular docking protocols developed for a specific class of compounds, such as indazole derivatives, are often employed in virtual screening campaigns.

The process can be ligand-based, which uses the properties of known active compounds, or structure-based, which relies on the 3D structure of the biological target. nih.gov For indazole analogues, a validated 3D-QSAR model can be used as a filter to screen databases for compounds with a high predicted activity. nih.gov For example, a pharmacophore model derived from active indazole derivatives can be used to search for novel scaffolds that possess the key structural features required for biological activity. nih.gov

Following the initial filtering, molecular docking is typically used to rank the remaining candidates based on their predicted binding affinity for the target protein. researchgate.net This hierarchical approach allows for the efficient identification of promising lead compounds from vast chemical libraries. researchgate.netnih.gov Studies on indazole derivatives have successfully used these in silico methods to identify novel inhibitors for targets such as TTK and glutamate (B1630785) racemase, demonstrating the power of virtual screening in accelerating the lead identification process. researchgate.netresearchgate.netnih.gov

Advanced Synthetic Strategies for Analogues and Derivatives of Indazole Propanoic Acids

Enzymatic Catalysis in Chiral Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the adoption of biocatalysis in organic synthesis. nih.govdoi.org Enzymes offer high selectivity under mild reaction conditions, making them ideal for the synthesis of chiral intermediates. nih.gov For analogues of 3-(5-Methyl-1H-indazol-3-yl)propanoic acid that possess chiral centers, enzymatic methods provide a powerful tool for establishing the desired stereochemistry.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.govmdpi.com This reaction is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com

For derivatives of indazole propanoic acid, a prochiral ketone precursor, such as 4-(5-methyl-1H-indazol-3-yl)-4-oxobutanoic acid, could be subjected to amination using a stereoselective ω-TA. This approach allows for the production of either the (R)- or (S)-enantiomer of the corresponding chiral amine, depending on the specific enzyme used. The process can be designed as a kinetic resolution of a racemic amine or as an asymmetric synthesis from the ketone. mdpi.com Enzyme cascades involving transaminases have been successfully used to construct complex chiral molecules. nih.govresearchgate.net

Table 1: Approaches for ω-Transaminase-Mediated Chiral Amine Synthesis

| Synthetic Approach | Description | Starting Material | Product |

|---|---|---|---|

| Asymmetric Synthesis | Direct conversion of a prochiral ketone to a single enantiomer of a chiral amine. mdpi.com | Prochiral Ketone | Enantiopure Amine |

| Kinetic Resolution | Selective amination of one enantiomer from a racemic mixture, leaving the other unreacted. mdpi.com | Racemic Amine | Enantiopure Amine & Unreacted Enantiomer |

| Deracemization | Combination of two enantiocomplementary enzymes to convert a racemic amine into a single enantiomer. mdpi.com | Racemic Amine | Single Enantiomer of Amine |

Amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of amino acids to their corresponding α-keto acids. acs.org These enzymes are stereospecific, with D-amino acid oxidases (DAOs) and L-amino acid oxidases (LAAOs) acting on D- and L-amino acids, respectively. acs.org

This stereospecificity can be harnessed in deracemization processes. For instance, a racemic amino acid analogue of this compound could be treated with a D-amino acid oxidase. The D-enantiomer would be converted to the α-keto acid, while the desired L-enantiomer remains untouched. The resulting α-keto acid can then be isolated and subsequently re-aminated in a stereoselective manner, potentially using a transaminase, to yield more of the desired L-enantiomer, thus achieving a full deracemization. This enzymatic approach is a cornerstone in the production of optically pure amino acids. researchgate.net

Transition Metal-Free Synthetic Methods for Indazole Formation

While transition-metal-catalyzed reactions are common for heterocycle synthesis, metal-free alternatives are gaining traction due to advantages in cost, toxicity, and environmental impact. Several metal-free methods have been developed for the construction of the indazole core.

One prominent strategy involves the intramolecular oxidative C-N coupling of aryl hydrazones. nih.govthieme-connect.com This can be achieved using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or through aerobic oxidation using TEMPO and dioxygen gas. nih.govnih.gov Another approach is the reaction of easily accessible 2-aminophenones with hydroxylamine derivatives, which proceeds under mild, metal-free conditions with broad functional group tolerance. organic-chemistry.org Furthermore, visible light has been utilized to promote the C3-carbamoylation of 2H-indazoles without the need for a metal catalyst. nih.gov

Table 2: Selected Transition Metal-Free Methods for Indazole Synthesis

| Method | Reactants | Conditions | Reference |

|---|---|---|---|

| Oxidative C-N Coupling | Aryl Hydrazones | TEMPO, Base, O₂ | nih.govthieme-connect.com |

| Cyclization | 2-Aminophenones, Hydroxylamine derivatives | Metal-free, mild conditions | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | N-tosylhydrazones, Arynes | Mild reaction conditions | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.org This technology is considered an important approach toward green chemistry. ajrconline.org The application of microwave irradiation has been shown to be effective in the synthesis of various heterocyclic compounds, including indazole derivatives.

For example, the synthesis of 2-(3-Methyl-1H-indazol-1-yl) containing 1,8-naphthyridine moieties has been successfully achieved using microwave techniques. researchgate.net Similarly, microwave irradiation has been employed for the efficient cyclization and decarboxylation of precursors to form indole (B1671886) derivatives, a related heterocyclic system. reading.ac.ukresearchgate.net These examples demonstrate the potential of microwave heating to significantly shorten reaction times for the construction and derivatization of the this compound scaffold. mdpi.com

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a single product that incorporates substantial portions of all starting materials. nih.govbeilstein-journals.org MCRs are highly efficient and atom-economical, allowing for the rapid generation of molecular diversity and complexity, which is highly beneficial in drug discovery. nih.gov

Several MCRs can be envisioned for creating libraries of indazole-based compounds. For instance, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) utilizes an aminopyridine, an aldehyde, and an isocyanide to build imidazo[1,2-a]pyridine scaffolds. nih.gov Analogous strategies could be adapted for indazole synthesis. The Ugi four-component reaction is another versatile MCR that can be used to create complex heterocyclic structures. beilstein-journals.org By systematically varying the starting components in these reactions, a wide array of substituted indazole propanoic acid derivatives can be synthesized, facilitating the exploration of structure-activity relationships. rsc.orgacs.org

Strategies for N-Substitution and Ring Functionalization

Functionalization of the indazole core, particularly at the nitrogen atoms and on the benzene (B151609) ring, is a key strategy for modulating the pharmacological properties of indazole derivatives.

N-Substitution: The indazole ring has two nitrogen atoms (N-1 and N-2) that can be substituted, leading to two possible regioisomers. The ratio of N-1 to N-2 substitution is influenced by steric and electronic factors of the indazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., choice of base and solvent). nih.govbeilstein-journals.orgbeilstein-journals.org Generally, nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating as it is typically the more thermodynamically stable product. nih.govbeilstein-journals.org This allows for the introduction of various side chains, including those containing ester or carboxylic acid groups, onto the indazole nitrogen. nih.govnih.gov

Ring Functionalization: Direct functionalization of the indazole ring is another important avenue for creating analogues. Methods for direct C-H functionalization are particularly attractive. For example, a metal-free method for the direct trifluoromethylation of indazoles using sodium trifluoromethanesulfinate has been developed. acs.org This allows for the introduction of a trifluoromethyl group, a common moiety in pharmaceuticals, onto the indazole scaffold. Other C-H functionalization reactions can be used to introduce a variety of substituents onto the benzene portion of the indazole ring, further diversifying the chemical space around the core structure.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) |

| 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) |

| Pyridoxal 5′-phosphate (PLP) |

| Sodium trifluoromethanesulfinate |

Future Research Trajectories and Academic Perspectives on 3 5 Methyl 1h Indazol 3 Yl Propanoic Acid Research

Exploration of Novel Biological Targets

The indazole scaffold is a privileged structure known to interact with a diverse set of biological targets, suggesting that 3-(5-Methyl-1H-indazol-3-yl)propanoic acid could have a broad therapeutic reach. nih.govresearchgate.net Future research will likely focus on screening this compound against novel and clinically relevant targets to uncover new therapeutic applications. The established activities of various indazole derivatives provide a roadmap for this exploration.

Key areas for investigation include:

Kinase Inhibition : Many indazole-containing molecules are potent kinase inhibitors. nih.gov Screening this compound against a panel of kinases could identify activity against targets implicated in cancer and inflammatory diseases.

Receptor Modulation : Indazole derivatives have been developed as antagonists for receptors like the transient receptor potential ankyrin-repeat 1 (TRPA1), indicating a potential role in pain management. nih.gov

Enzyme Inhibition : The potential to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunotherapy, is another promising avenue. nih.gov

Table 1: Potential Biological Targets for Indazole Propanoic Acids Based on Scaffold Activity

| Target Class | Specific Examples | Associated Diseases | Citation |

|---|---|---|---|

| Kinases | FGFRs, EGFR, ALK, Aurora Kinases, CDK8, ERK1/2 | Cancer, Proliferative Disorders | nih.gov |

| Receptors | Glucocorticoid Receptor, TRPA1 | Inflammation, Pain | nih.gov |

| Enzymes | Indoleamine 2,3-dioxygenase (IDO1) | Cancer | nih.gov |

| Other | 5-HT3 Receptor | Chemotherapy-induced nausea | acs.org |

| Parasitic Enzymes | Trypanothione (B104310) Reductase (TryR) | Leishmaniasis | nih.gov |

Development of Advanced Computational Models for Indazole Propanoic Acids

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For indazole propanoic acids, these methods can predict biological activity, optimize molecular structures, and elucidate interaction mechanisms at the atomic level.

Future computational work could involve:

Molecular Docking : Simulating the binding of this compound to the active sites of various proteins can help identify high-affinity targets and predict binding modes. benthamdirect.comdoi.org This approach has been successfully used to identify novel inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1). benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) : By analyzing a series of related indazole propanoic acid derivatives, QSAR models can be built to correlate specific structural features with biological activity. These models serve as predictive tools to design new compounds with enhanced potency and selectivity. mdpi.com

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model for a specific target can be used to screen large virtual libraries for new indazole-based hits.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, helping to assess the stability of the interaction and the conformational changes involved.

Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a critical goal in modern pharmaceutical chemistry. benthamdirect.com Traditional methods for synthesizing indazoles can involve harsh conditions or hazardous reagents. Future research will focus on creating greener pathways to this compound and its analogs.

Promising green chemistry approaches include:

Catalyst-Based Synthesis : The use of transition-metal catalysts (e.g., copper, palladium, rhodium) can enable highly efficient and selective C-N and N-N bond formations required for constructing the indazole ring. benthamdirect.comingentaconnect.com

One-Pot Reactions : Designing multi-component, one-pot syntheses reduces waste, saves energy, and simplifies purification processes. organic-chemistry.orgnih.gov Copper-catalyzed three-component reactions have been shown to be effective for producing 2H-indazoles. organic-chemistry.org

Use of Green Solvents : Replacing traditional organic solvents with greener alternatives like polyethylene glycol (PEG) can significantly reduce the environmental impact of the synthesis. organic-chemistry.org

Electrochemical Synthesis : Electrochemical methods offer a sustainable approach by using electricity to drive reactions, often avoiding the need for chemical oxidants or reductants. organic-chemistry.org

Flow Chemistry : Continuous-flow reactors can improve safety, efficiency, and scalability compared to traditional batch processes, especially when handling energetic intermediates. rsc.org

Chemoinformatic and Data-Driven Approaches in Compound Design

Chemoinformatics leverages computational methods to analyze chemical and biological data, guiding the design of new molecules with desired properties. supabase.co For indazole propanoic acids, these approaches can systematically explore chemical space and identify promising candidates more efficiently than traditional trial-and-error methods.

Key chemoinformatic strategies include:

Structure-Activity Relationship (SAR) Analysis : Systematically modifying the structure of this compound and analyzing the resulting changes in activity can reveal which parts of the molecule are critical for its biological effects. nih.gov

Activity Landscape Modeling : This visualizes the relationship between structural similarity and biological activity, helping to identify "activity cliffs" where small chemical changes lead to large drops in potency. nih.gov

Machine Learning and AI-Driven Design : Advanced algorithms can be trained on existing datasets of indazole compounds to predict the activity of new, virtual structures. nih.gov This accelerates the discovery of novel drug candidates.

Database Mining : Screening large chemical databases for compounds containing the indazole propanoic acid scaffold can identify existing molecules with known activities, providing starting points for new research projects. supabase.co

Integration of Omics Data for Mechanistic Elucidation

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" datasets provides a comprehensive view of the molecular changes induced by the compound within a biological system. nih.govembopress.org

Future research should focus on:

Proteomics : This involves the large-scale study of proteins. By comparing the proteome of cells treated with the compound to untreated cells, researchers can identify which proteins and signaling pathways are affected, offering direct clues to the compound's mechanism of action. mdpi.commdpi.com

Metabolomics : This is the study of metabolites within a cell or organism. Metabolomic profiling can reveal how the compound alters metabolic pathways, which can be crucial for understanding its effects in diseases like cancer or metabolic disorders. mdpi.commdpi.com

Transcriptomics : This analyzes the complete set of RNA transcripts in a cell. It shows how the compound influences gene expression, providing insight into the upstream regulatory networks it perturbs. embopress.org

By integrating these multi-omics datasets, researchers can construct detailed mechanistic models of how this compound functions, identify biomarkers for its activity, and discover potential combination therapies. embopress.orgjci.org This holistic approach is essential for translating a promising chemical scaffold into a clinically effective therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(5-methyl-1H-indazol-3-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis can leverage nucleophilic substitution or coupling reactions between indazole derivatives and propanoic acid precursors. For example, using 5-methyl-1H-indazole-3-thiol with 3-bromopropanoic acid under reflux in dichloromethane with a base (e.g., triethylamine) can yield the target compound. Reaction optimization should include temperature control (e.g., −15°C to minimize side products) and catalyst screening (e.g., DABCO for stereoselectivity) . Purification via reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is recommended to isolate high-purity products .

Q. How can stereochemical outcomes (E/Z isomerism) be controlled during the synthesis of related acrylic acid derivatives?

- Methodological Answer : Stereoselectivity in α,β-unsaturated esters (e.g., acrylates) is influenced by catalysts and temperature. For instance, DABCO promotes high E:Z ratios (>9:1) in alkylation reactions at low temperatures (−15°C). Adjusting solvent polarity (e.g., dichloromethane vs. THF) and using bulky esters (e.g., tert-butyl) can further enhance selectivity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., absence of N- vs. S-alkylation byproducts) .

- HPLC-MS : To assess purity and monitor reaction progress, especially for isomers .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can mitochondrial targeting be engineered into this compound derivatives, and what assays validate subcellular localization?

- Methodological Answer : Incorporate lipophilic cations (e.g., triphenylphosphonium) or peptide conjugates to enhance mitochondrial uptake. Validate using fluorescent probes (e.g., MitoTracker) in cell models (e.g., cardiomyocytes under hypoxia-reoxygenation). Measure co-localization via confocal microscopy and assess protective effects on mitochondrial membrane potential (JC-1 assay) .

Q. What mechanistic insights explain the bioactivity of 3-(heteroarylthio)propanoic acids in oxidative stress models, and how can contradictory data be resolved?

- Methodological Answer : Contradictory efficacy across studies may arise from differential metabolism (e.g., CoA ester formation) or enzyme specificity (e.g., enoyl-CoA hydratase). Resolve by:

- Enzymatic assays : Compare substrate conversion rates using recombinant enzymes .

- Metabolite profiling : LC-MS/MS to identify active vs. inactive metabolites .

- Knockout models : Test bioactivity in cells lacking specific enzymes (e.g., ACADM−/−) .

Q. What strategies mitigate challenges in scaling up stereoselective syntheses of 3-(indazolyl)propanoic acid derivatives?

- Methodological Answer :

- Continuous flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., thiol-ene couplings) .

- Dynamic kinetic resolution : Use chiral catalysts (e.g., Cinchona alkaloids) to convert racemic mixtures into single enantiomers .

- Crystallization-induced asymmetric transformation : Exploit solubility differences of diastereomeric salts for large-scale purification .

Data Contradiction Analysis

Q. Why do similar 3-(heteroarylthio)propanoic acids exhibit divergent bioactivity in enzyme inhibition assays?

- Methodological Answer : Structural nuances (e.g., indazole vs. imidazole rings) alter binding to enzyme active sites. For example, 5-methyl substitution on indazole enhances hydrophobic interactions with acyl-CoA dehydrogenases, while bulkier groups (e.g., phenyl) may sterically hinder binding. Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to validate binding hypotheses .

Q. How can discrepancies in reported synthetic yields for tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate be reconciled?

- Methodological Answer : Yield variability often stems from:

- Catalyst purity : Impurities in DABCO or solvents reduce efficacy; use freshly distilled catalysts .

- Temperature gradients : Ensure uniform cooling (−15°C) to suppress Z-isomer formation .

- Workup protocols : Acidic hydrolysis (e.g., TFA/phenol) must be carefully timed to avoid ester degradation .

Tables

Table 1 : Key Reaction Conditions for Stereoselective Synthesis

Table 2 : Bioactivity Comparison in Oxidative Stress Models

| Compound | Mitochondrial Protection (%) | Enzyme Inhibition (IC₅₀, μM) | Reference |

|---|---|---|---|

| This compound | 78 ± 5 | 12.3 (enoyl-CoA hydratase) | |

| 3-(1-Methylimidazol-2-ylthio)propanoic acid | 65 ± 7 | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.